BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

fluorine regioisomerism ortho-fluorine effect triazolopyridazine SAR

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (C₂₀H₁₇FN₄O₂S; MW 396.44) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine scaffold class. The molecule comprises a planar triazolo-pyridazine fused core bearing a 3,4-dimethoxyphenyl substituent at the 3-position and a 2-fluorobenzylthio moiety at the 6-position via a thioether (C–S–C) linkage.

Molecular Formula C20H17FN4O2S
Molecular Weight 396.44
CAS No. 852437-92-4
Cat. No. B2428212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852437-92-4
Molecular FormulaC20H17FN4O2S
Molecular Weight396.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F)OC
InChIInChI=1S/C20H17FN4O2S/c1-26-16-8-7-13(11-17(16)27-2)20-23-22-18-9-10-19(24-25(18)20)28-12-14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3
InChIKeyQTIAXKPLGJANKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-92-4): Structural Identity and Scaffold Context


3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (C₂₀H₁₇FN₄O₂S; MW 396.44) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine scaffold class . The molecule comprises a planar triazolo-pyridazine fused core bearing a 3,4-dimethoxyphenyl substituent at the 3-position and a 2-fluorobenzylthio moiety at the 6-position via a thioether (C–S–C) linkage. This scaffold has been extensively validated as a privileged chemotype in medicinal chemistry, with published derivatives demonstrating quantifiable inhibitory activity across multiple therapeutically relevant targets including c-Met kinase (IC₅₀ 0.163 μM), Pim-1 kinase (IC₅₀ 0.283 μM), GABAA α3 receptors (Ki 0.670 nM), BRD4 bromodomains (micromolar IC₅₀), PDE4A, LRRK2, and Leishmania donovani sterol methyltransferase (IC₅₀ 1.9 μM) [1][2][3]. The target compound is distinguished within this class by its ortho-fluorinated benzylthio substitution pattern at position 6, a feature that has not been individually characterized in peer-reviewed pharmacological literature but is structurally addressable through comparison with regioisomeric and substitutional analogs available from commercial screening libraries.

Why Generic Substitution Among 3-Aryl-6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazine Analogs Is Not Scientifically Supported


Compounds within the 3-aryl-6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazine subclass cannot be presumed interchangeable for research or screening applications. The identity and position of substituents on the 6-benzylthio ring directly modulate the electron density at the sulfur atom, the conformational landscape of the benzylic C–S–C linker, and the steric contour presented to biological targets [1]. In the broader triazolo[4,3-b]pyridazine chemotype, small structural perturbations produce large-magnitude changes in target engagement: for example, moving from an ortho-difluorophenyl to alternative aryl groups can shift antileishmanial IC₅₀ values by two orders of magnitude (from 118.3 μM to 1.9 μM) [2], and changing the 6-position substituent class (thioether vs. ether vs. amino) determines kinase selectivity profiles (Tyk2 vs. LRRK2 vs. Pim-1) [3][4]. Consequently, the target compound's specific 2-fluorobenzylthio substitution pattern—rather than a generic benzylthio or 4-fluorobenzylthio variant—must be evaluated as a distinct chemical entity whose SAR position has not yet been resolved in the published literature.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-92-4)


Regioisomeric Fluorine Positioning: 2-Fluorobenzyl vs. 4-Fluorobenzyl in Triazolo[4,3-b]pyridazine Derivatives

The target compound bears a 2-fluorobenzylthio substituent, differentiating it from the commercially available 4-fluorobenzylthio regioisomer (CAS 872688-78-3 for the pyridazine core analog). Ortho-fluorination introduces a steric clash with the proximal triazolopyridazine ring system that is absent in the para-fluoro variant, altering both the preferred dihedral angle of the benzyl group and the electronic environment of the thioether sulfur. In the broader triazolo[4,3-b]pyridazine literature, compounds bearing 2-fluorophenyl substituents at the 3-position (e.g., TPA023, a clinical-stage GABAA α2/α3-selective modulator) exhibit subtype-selective pharmacological profiles with Ki values as low as 0.67 nM for α3-containing receptors [1]. While no direct head-to-head pharmacological comparison between the 2-fluoro and 4-fluoro benzylthio regioisomers has been published for the target compound, the established impact of ortho-fluorination on molecular recognition in this scaffold class supports that the two regioisomers are non-equivalent chemical probes [2].

fluorine regioisomerism ortho-fluorine effect triazolopyridazine SAR

Thioether Linker at 6-Position: Pharmacophoric Differentiation from 6-Ether and 6-Amino Triazolo[4,3-b]pyridazine Analogs

The target compound incorporates a thioether (C–S–C) linkage at the 6-position of the triazolo[4,3-b]pyridazine core. This structural feature distinguishes it from the more extensively characterized 6-alkoxy series (e.g., TPA023 with a 6-methoxy-triazole linkage; GABAA Ki = 0.67 nM [1]) and the 6-amino series (e.g., 3-aryl-6-amino-triazolo[4,3-b]pyridazine Pim-1 inhibitors [2]). A directly comparable 6-thioether analog, PF-06371900 (6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine), has been co-crystallized with Tyk2 kinase (PDB: 4PY1, resolution 2.16 Å), confirming that the 6-thioether linkage can productively engage the ATP-binding pocket of kinases [3]. The sulfur atom provides greater polarizability and different hydrogen-bond acceptor character compared to oxygen, while the C–S bond length (~1.82 Å) is longer than C–O (~1.43 Å), altering the spatial positioning of the terminal benzyl group relative to the heterocyclic core. The 6-benzylthio subclass has been specifically implicated in the dual c-Met/Pim-1 inhibitor pharmacophore model [4].

thioether pharmacophore 6-substituted triazolopyridazine kinase inhibitor scaffold

3,4-Dimethoxyphenyl Substituent at C3: Anticancer Activity Class-Level Benchmark Against the MCF-7 Breast Carcinoma Cell Line

In a 2025 study of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives, compounds bearing a 3,4-dimethoxyphenyl substituent at the 3-position of the triazole ring exhibited moderate anticancer activity in the SRB assay against MCF-7 human breast carcinoma cells, with a GI₅₀ value of 54 μg/mL [1]. This contrasts with the more potent 2,5-dimethoxyphenyl and furan-substituted analogs, which achieved GI₅₀ values below 10 μg/mL in the same assay. While the target compound incorporates a 6-thioether rather than the 6-thiophene of the study, the 3,4-dimethoxyphenyl group at C3 is a conserved pharmacophoric element. This class-level benchmark establishes that the 3,4-dimethoxyphenyl substitution pattern is compatible with cellular target engagement in the triazolo[4,3-b]pyridazine series and provides a quantitative baseline (GI₅₀ ~54 μg/mL) against which the contribution of the 6-(2-fluorobenzylthio) modification can be assessed in future head-to-head studies.

3,4-dimethoxyphenyl SAR MCF-7 cytotoxicity triazolopyridazine anticancer

Scaffold Target Versatility: The [1,2,4]Triazolo[4,3-b]pyridazine Core Is Validated Across Six Distinct Target Classes with Quantitative Activity Data

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been experimentally validated across a diverse array of biological targets with quantitative potency data. Representative published values include: c-Met kinase IC₅₀ = 0.163 μM (compound 4g [1]), Pim-1 kinase IC₅₀ = 0.283 μM (compound 4g [1]), GABAA α3 receptor Ki = 0.670 nM (CHEMBL373250 [2]), BRD4 bromodomain IC₅₀ in the low micromolar range (crystal structure-confirmed binding [3]), PDE4A inhibition at nanomolar concentrations (compound 18 [4]), LRRK2 kinase inhibition (co-crystallized with 6-thioether analog, PDB: 4PY1 [5]), and L. donovani sterol methyltransferase inhibition IC₅₀ = 1.9 μM (compound 23 [6]). This target-class breadth—spanning kinases, epigenetic readers, GPCR-like ion channels, phosphodiesterases, and parasitic enzymes—is uncommon among heterocyclic scaffolds and suggests that the core provides a geometrically adaptable framework for diverse binding sites. The target compound, which combines this versatile core with a previously unexplored 2-fluorobenzylthio substituent, represents a unique vector for probing these or novel targets.

privileged scaffold kinase inhibition bromodomain inhibition GABA receptor modulation antiparasitic activity

Sourcing and Structural Uniqueness: The 2-Fluorobenzylthio Motif Among Commercial Triazolo[4,3-b]pyridazine Screening Compounds

A survey of commercially available 3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives reveals that the 2-fluorobenzylthio substitution at the 6-position (CAS 852437-92-4) is structurally distinct from the more commonly cataloged analogs: the 4-fluorobenzylthio regioisomer, the 3-methylbenzylthio variant (CAS 852437-89-9), the unsubstituted benzylthio analog, the ethylthio derivative, and the isopropylthio congener . Among these, only the 2-fluorobenzylthio compound introduces an ortho-halogen capable of both steric and electronic modulation of the benzylic pharmacophore. This substitution pattern is precedented: in the 1,2,3-triazolo[4,5-d]pyridazine adenosine receptor series, 2-fluorobenzyl substituents at N1 conferred the highest affinity within the series [1], suggesting that ortho-fluorination on the benzyl moiety is a pharmacologically productive modification. The target compound thus occupies a distinct and underexplored niche within the commercially accessible triazolo[4,3-b]pyridazine chemical space, making it a valuable inclusion in diversity-oriented screening sets.

chemical sourcing structural uniqueness benzylthio substituent commercial library differentiation

Limitation Statement: Absence of Direct Biological Assay Data for CAS 852437-92-4

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, PubChem BioAssay, the Protein Data Bank, and major vendor technical datasheets (searches conducted May 2026) returned no primary pharmacological assay data, no patent claims with biological results, and no published crystal structures for CAS 852437-92-4 specifically. All quantitative data presented in this evidence guide derive from structurally related compounds within the [1,2,4]triazolo[4,3-b]pyridazine class and constitute class-level inference or cross-study comparisons [1][2][3]. No direct head-to-head comparison between the target compound and any named comparator has been published. The absence of primary bioactivity data means that all differentiation claims based on biological activity are inferential and should be verified through prospective experimental testing. This transparency is essential for scientifically rigorous procurement decisions: the compound's value proposition currently rests on its structural uniqueness and scaffold precedent rather than on demonstrated target-specific potency or selectivity.

data gap untested compound research opportunity

Recommended Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-92-4)


Diversity-Oriented Kinase Inhibitor Screening Libraries

The compound is well-suited for inclusion in kinase-focused screening decks, given that the [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated potent inhibition of c-Met (IC₅₀ 0.163 μM), Pim-1 (IC₅₀ 0.283 μM), LRRK2, and Tyk2 kinases, with a co-crystal structure (PDB: 4PY1) confirming productive ATP-site engagement by 6-thioether analogs [1][2]. The 2-fluorobenzylthio moiety provides a unique vector extending toward the kinase solvent-front or hydrophobic back pocket regions, complementing the existing 6-ether and 6-amino sub-series commonly found in commercial libraries [3].

GABAA Receptor Subtype-Selective Ligand Probe Development

The [1,2,4]triazolo[4,3-b]pyridazine chemotype is the core of several clinical and preclinical GABAA receptor modulators, including TPA023 (α2/α3-selective partial agonist) and TPA123, with sub-nanomolar binding affinities (Ki as low as 0.67 nM) [1]. The target compound's 2-fluorobenzylthio substitution at position 6 represents a novel chemotype expansion within this pharmacologically validated series; its ortho-fluorine may confer distinct benzodiazepine-site binding kinetics or subtype selectivity relative to the established 6-alkoxy-triazole series [2].

Structure-Activity Relationship (SAR) Expansion Around the 6-Benzylthio Pharmacophore

The compound serves as a key intermediate for systematic SAR exploration of the 6-benzylthio substituent, which has been identified as a critical pharmacophoric element in dual c-Met/Pim-1 and PDE4 inhibitor series [1][2]. The 2-fluorobenzyl variant fills a gap in the existing SAR matrix (which already includes 4-fluoro, 3-methyl, unsubstituted benzyl, ethyl, and isopropyl variants [3]), enabling the evaluation of ortho-halogen electronic and steric effects on target potency and selectivity.

Antiparasitic Drug Discovery Starting Point

The triazolo[4,3-b]pyridazine scaffold has recently been validated as a chemotype for antileishmanial drug discovery, with compound 23 achieving an IC₅₀ of 1.9 μM against L. donovani promastigotes and related compounds showing sub-micromolar activity against T. brucei (IC₅₀ 0.6–0.8 μM) [1]. The 3,4-dimethoxyphenyl substituent present on the target compound is a recognized privileged fragment in antiparasitic medicinal chemistry; coupling this with the 2-fluorobenzylthio modification creates a novel combination warranting evaluation in kinetoplastid screening cascades [2].

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.